molecular formula C13H19N3 B1479948 6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098054-26-1

6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1479948
CAS RN: 2098054-26-1
M. Wt: 217.31 g/mol
InChI Key: LDKDXGNFLQRCIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .


Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .


Physical And Chemical Properties Analysis

1H-imidazo[1,2-b]pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The study by Khojasteh et al. (2011) explores the selectivity and potency of chemical inhibitors for Cytochrome P450 (CYP) isoforms, crucial for drug metabolism and potential drug–drug interactions. While the compound "6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole" is not directly mentioned, the focus on selective inhibitors for CYP isoforms is relevant for understanding how such compounds could be applied in research to delineate the metabolic pathways of various drugs and their interactions within the human liver microsomes Khojasteh et al., 2011.

Pyrazoline Compounds in Neurodegenerative Disorders

Ahsan et al. (2022) delve into the therapeutic potential of pyrazoline compounds for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The review highlights the neuroprotective properties of pyrazolines, their role in inhibiting key enzymes like acetylcholinesterase and monoamine oxidase, and their potential in managing neurodegenerative conditions. This underscores the broader utility of pyrazoline-based compounds in medicinal chemistry, suggesting areas where "6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole" could be investigated Ahsan et al., 2022.

Synthesis and Applications of Pyrazole Heterocycles

Dar and Shamsuzzaman (2015) provide an overview of the synthesis methodologies and wide-ranging biological activities associated with pyrazole derivatives, highlighting their significance in developing new therapeutic agents. This review underlines the importance of pyrazole heterocycles in drug discovery and development, offering insights into how "6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole" might be synthesized and applied in various biological contexts Dar & Shamsuzzaman, 2015.

Therapeutic Applications of Pyrazolines

Shaaban et al. (2012) review the pharmacological effects and therapeutic applications of pyrazoline derivatives, covering a broad spectrum of biological activities. The comprehensive survey of pyrazoline compounds' therapeutic potential, including their antimicrobial, anti-inflammatory, and anticancer properties, provides a foundation for exploring the medicinal applications of "6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole" Shaaban et al., 2012.

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Garrido et al. (2021) discuss the significance of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry, particularly its role in developing kinase inhibitors like ponatinib. This review sheds light on the structural and therapeutic versatility of imidazo[1,2-b]pyridazine derivatives, suggesting potential areas of research for compounds like "6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole" in the context of kinase inhibition and other therapeutic applications Garrido et al., 2021.

Future Directions

The 1H-imidazo[1,2-b]pyrazole scaffold has attracted much attention due to its diverse and very useful bioactivities . It is considered a potential non-classical isostere of indole , and its derivatives show a broad range of chemical and biological properties . Therefore, it is expected that this compound will continue to be a focus of research in various fields, including drug discovery and material synthesis.

properties

IUPAC Name

6-cyclopentyl-1-propan-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-10(2)15-7-8-16-13(15)9-12(14-16)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDXGNFLQRCIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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